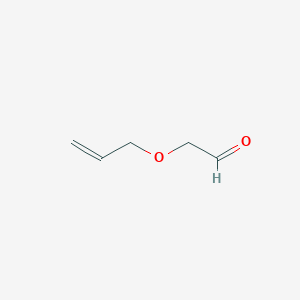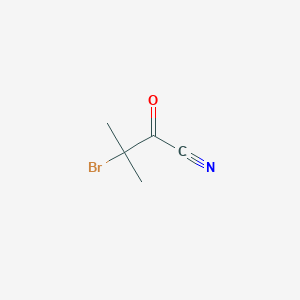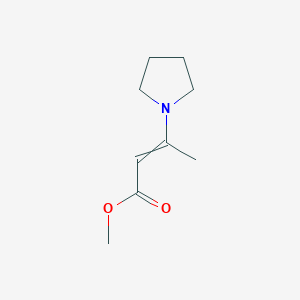
allyloxy-acetaldehyde
Overview
Description
Allyloxy-acetaldehyde: is an organic compound with the molecular formula C5H8O2 2-(allyloxy)acetaldehyde . This compound is characterized by the presence of an allyloxy group attached to an acetaldehyde moiety. It is a versatile intermediate used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ozonolysis of Alkenes: One common method for preparing aldehydes, including allyloxy-acetaldehyde, is the ozonolysis of alkenes.
Oxidation of Primary Alcohols: Another method involves the oxidation of primary alcohols to aldehydes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis or oxidation processes, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, TEMPO
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted aldehydes or ethers
Scientific Research Applications
Chemistry: Allyloxy-acetaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the formation of complex molecules through radical-mediated functionalization of alkenes .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes. It serves as a model compound to investigate the activity of aldehyde dehydrogenases and other related enzymes .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity makes it a useful building block for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of allyloxy-acetaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, aldehyde dehydrogenases catalyze the oxidation of this compound to carboxylic acids. This reaction involves the transfer of electrons from the aldehyde group to the enzyme’s active site, resulting in the formation of the corresponding acid .
Comparison with Similar Compounds
- Formaldehyde (CH2O)
- Acetaldehyde (CH3CHO)
- Benzaldehyde (C6H5CHO)
- Cinnamaldehyde (C9H8O)
Uniqueness: Allyloxy-acetaldehyde is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other aldehydes. This functional group allows for unique substitution and addition reactions that are not possible with simpler aldehydes like formaldehyde or acetaldehyde .
Properties
IUPAC Name |
2-prop-2-enoxyacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h2-3H,1,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDSTTJQDAOSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B3271614.png)
![N-[2-(4-methoxy-3-phenylmethoxyphenyl)ethyl]acetamide](/img/structure/B3271625.png)







